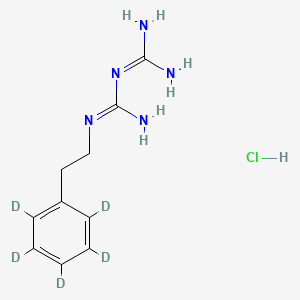

Phenformin-d5 (hydrochloride)

Description

Significance of Stable Isotope-Labeled Compounds in Modern Chemical Biology and Analytical Research

Stable isotope-labeled compounds, such as those containing deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are indispensable in modern scientific inquiry. symeres.com Their utility stems from the fact that they are chemically identical to their unlabeled counterparts but possess a greater mass. This mass difference allows them to be distinguished and traced in complex biological systems using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. symeres.commoravek.comsimsonpharma.com

The applications of stable isotope-labeled compounds are extensive and include:

Metabolic Research: They are instrumental in tracing metabolic pathways, allowing researchers to understand how molecules are absorbed, distributed, metabolized, and excreted (ADME studies). simsonpharma.comsimsonpharma.comdatamintelligence.com

Quantitative Analysis: They serve as internal standards for the precise quantification of analytes in complex biological matrices, such as plasma, urine, and tissues. symeres.comsimsonpharma.com

Mechanistic Studies: The kinetic isotope effect, a change in reaction rate upon isotopic substitution, can be exploited to elucidate reaction mechanisms. symeres.com

Proteomics and Metabolomics: Isotope labeling enables the quantitative analysis of proteins and metabolites, providing insights into cellular processes and disease biomarkers. moravek.comcreative-proteomics.com

Drug Development: These compounds are crucial for evaluating drug disposition, toxicity profiles, and pharmacokinetic properties. datamintelligence.comnih.gov

Historical and Academic Overview of Phenformin (B89758) as a Biguanide (B1667054) in Fundamental Research

Phenformin belongs to the biguanide class of compounds, which also includes the widely used anti-diabetic drug, metformin (B114582). nih.govdovepress.com It was introduced for the treatment of type 2 diabetes mellitus but was later withdrawn from many markets due to a higher incidence of lactic acidosis compared to metformin. nih.govmdpi.com

Despite its withdrawal from clinical use, phenformin has remained a subject of significant interest in fundamental research, primarily due to its potent biological activities. nih.gov Key areas of research include:

Mechanism of Action: Research has focused on elucidating how phenformin exerts its effects at the molecular level. It is known to be a potent inhibitor of mitochondrial respiratory chain complex I. nih.govmedchemexpress.comspandidos-publications.com This inhibition leads to an increase in the cellular AMP/ATP ratio, which in turn activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. nih.govmedchemexpress.comdrugbank.com

Cancer Research: A growing body of evidence suggests that phenformin possesses significant antitumor properties. nih.govspandidos-publications.com It has been shown to be more potent than metformin in inhibiting cancer cell proliferation and tumor growth in various preclinical models, including those for breast, lung, and prostate cancer. nih.govpnas.org Its anticancer effects are attributed to multiple mechanisms, including AMPK activation, inhibition of the mTOR pathway, and induction of cellular stress. nih.govspandidos-publications.com

Glucose Metabolism: Studies have investigated its impact on glucose transport and metabolism. Research suggests that phenformin can inhibit the intestinal absorption of glucose. diabetesjournals.orgdiabetesjournals.org

Rationale for Deuterium Labeling in Phenformin Research (Phenformin-d5 hydrochloride)

The strategic incorporation of deuterium into the phenformin molecule to create Phenformin-d5 (hydrochloride) serves several important research purposes. Deuterium labeling, or deuteration, involves replacing hydrogen atoms with their heavier, stable isotope, deuterium. nih.gov This substitution can have a significant impact on the molecule's properties, which is advantageous for research.

The primary rationale for using Phenformin-d5 includes:

Internal Standard for Bioanalysis: Phenformin-d5 is intended for use as an internal standard for the quantification of phenformin in biological samples by GC- or LC-MS. biomol.com Since it has the same chemical properties and retention time as unlabeled phenformin but a different mass, it allows for highly accurate and precise measurements.

Pharmacokinetic Studies: Deuteration can alter the pharmacokinetic profile of a drug. nih.govresearchgate.net The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic reactions that involve the cleavage of this bond. This "kinetic isotope effect" can lead to reduced clearance and a longer half-life, which is a key area of investigation in drug development. symeres.comnih.gov

Metabolite Identification: The use of deuterated compounds can aid in the identification of drug metabolites. simsonpharma.com When analyzing samples with mass spectrometry, the characteristic isotopic pattern of the deuterated drug and its metabolites makes them easier to distinguish from endogenous compounds. simsonpharma.com

Scope and Academic Utility of Phenformin-d5 (hydrochloride)

Phenformin-d5 (hydrochloride) is a specialized chemical tool with significant utility in a range of academic and research settings. Its primary application is as an internal standard in quantitative bioanalytical methods, such as those used in pharmacokinetic and drug metabolism studies of phenformin. medchemexpress.combiomol.com

The academic utility of Phenformin-d5 extends to:

Preclinical Drug Development: In the context of renewed interest in phenformin's anticancer properties, Phenformin-d5 is essential for accurately characterizing its absorption, distribution, metabolism, and excretion in preclinical models.

Toxicology Studies: Precise quantification of phenformin levels is critical in toxicology research to understand the mechanisms underlying its adverse effects, such as lactic acidosis.

Comparative Pharmacology: Researchers can use Phenformin-d5 to conduct comparative studies between phenformin and other biguanides like metformin, to better understand the differences in their pharmacological profiles.

The table below summarizes the key properties of Phenformin-d5 (hydrochloride).

| Property | Value |

| Chemical Formula | C₁₀H₁₀D₅N₅·HCl |

| Alternate Names | N-(2-Phenylethyl)imidodicarbonimidic Diamide-d5 Hydrochloride; 1-Phenethylbiguanide-d5 Hydrochloride; Insoral-d5 scbt.com |

| Molecular Weight | 246.8 g/mol biomol.com |

| Primary Application | Internal standard for the quantification of phenformin by GC- or LC-MS biomol.com |

| Research Areas | Pharmacokinetics, Drug Metabolism, Analytical Chemistry, Cancer Research, Toxicology |

Structure

3D Structure of Parent

Propriétés

Formule moléculaire |

C10H16ClN5 |

|---|---|

Poids moléculaire |

246.75 g/mol |

Nom IUPAC |

1-(diaminomethylidene)-2-[2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]guanidine;hydrochloride |

InChI |

InChI=1S/C10H15N5.ClH/c11-9(12)15-10(13)14-7-6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H6,11,12,13,14,15);1H/i1D,2D,3D,4D,5D; |

Clé InChI |

YSUCWSWKRIOILX-GWVWGMRQSA-N |

SMILES isomérique |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCN=C(N)N=C(N)N)[2H])[2H].Cl |

SMILES canonique |

C1=CC=C(C=C1)CCN=C(N)N=C(N)N.Cl |

Origine du produit |

United States |

Synthesis and Characterization for Academic Research Purposes

Methodologies for Deuterium (B1214612) Incorporation into the Phenformin (B89758) Structure

The introduction of deuterium into the phenformin molecule is a deliberate synthetic process designed to create a stable, heavy-isotope version of the drug. chemscene.com This labeling is crucial for distinguishing the compound from its naturally occurring, unlabeled counterpart in biological systems. nih.gov

Deuteration of the Phenyl Moiety

The designation "d5" in Phenformin-d5 signifies that the five hydrogen atoms on the phenyl group of the phenformin molecule have been replaced by deuterium atoms. chemscene.com A common synthetic strategy to achieve this is to start with a deuterated precursor, such as a d5-labeled phenethylamine, which is then reacted with dicyandiamide (B1669379) to construct the biguanide (B1667054) portion of the molecule. Alternative methods involve direct H-D exchange catalysis on a suitable precursor, using a deuterium source like D₂O. researchgate.net The goal is to achieve a high level of deuterium incorporation specifically on the aromatic ring. nih.gov

Regiospecific Isotopic Labeling Strategies

Regiospecific labeling ensures that isotopes are placed at precise locations within a molecule. nih.gov For Phenformin-d5, labeling is targeted to the phenyl ring, a chemically stable part of the molecule. This is advantageous for its use as an internal standard in mass spectrometry, as the deuterium atoms are unlikely to be lost or exchanged during metabolic processes. chemscene.comnih.gov This stability ensures that the mass difference between the labeled standard and the unlabeled analyte remains constant, which is fundamental for accurate quantification in complex biological samples. veeprho.comnih.gov

Spectroscopic and Chromatographic Methods for Isotopic Purity and Research-Grade Characterization

To confirm that the synthesized Phenformin-d5 (hydrochloride) is suitable for research, it must undergo extensive characterization to verify its structure and determine its chemical and isotopic purity. rsc.org

Mass Spectrometry for Isotopic Enrichment Assessment

Mass spectrometry (MS) is a key technique for assessing isotopic enrichment, which is the percentage of deuterium incorporation. rsc.orgnih.gov High-resolution mass spectrometry can differentiate between the labeled compound and any remaining unlabeled or partially labeled molecules. nih.gov This analysis is crucial for validating the quality of the deuterated standard. rsc.org

| Property | Phenformin | Phenformin-d5 |

| Molecular Formula | C₁₀H₁₅N₅ | C₁₀H₁₀D₅N₅ |

| Monoisotopic Mass (Da) | 205.1327 | 210.1641 |

This table illustrates the mass difference between unlabeled and d5-labeled phenformin, which is the basis for its use as an internal standard in MS-based quantification. nih.gov

Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation and verifies the location of the deuterium labels. rsc.orgcore.ac.uk In the ¹H NMR spectrum of Phenformin-d5, the signals corresponding to the protons on the phenyl ring would be absent, confirming their successful replacement with deuterium. Further analysis with ¹³C NMR can confirm the integrity of the carbon skeleton. These NMR techniques are essential for ensuring the structural integrity of the synthesized compound. nih.gov

Derivatization Techniques for Enhanced Analytical Specificity in Research

In certain research contexts, derivatization can be used to improve the analytical properties of phenformin and its deuterated analog. For instance, pre-column derivatization can enhance the compound's performance in liquid chromatography. researchgate.net One reported method for a similar biguanide, metformin (B114582), involves using 9,10-anthraquinone-2-sulfonyl chloride as a derivatizing agent to improve detection. nih.gov Another approach for biguanides is a cyclization reaction to form a more volatile and chromatographically stable triazine derivative, which can be beneficial for GC-MS analysis. lawdata.com.tw Such techniques can increase the specificity and sensitivity of quantitative methods in complex research samples.

Advanced Analytical Methodologies and Applications in Research

Quantification of Phenformin (B89758) and its Metabolites via Mass Spectrometry

Mass spectrometry (MS) stands as a cornerstone for the sensitive and specific quantification of phenformin and its metabolites in complex biological matrices. nih.govnih.gov The structural similarity of phenformin to other biguanides necessitates highly selective analytical methods to ensure accurate measurement. researchgate.netnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely adopted technique for the determination of phenformin in various samples, including plasma and botanical dietary supplements. oup.comnih.govnih.gov This method offers high selectivity and sensitivity, allowing for the detection of low concentrations of the analyte. oup.comnih.gov In a typical LC-MS/MS workflow, phenformin is first separated from other components in the sample via liquid chromatography. The separated compound is then ionized, and specific precursor-to-product ion transitions are monitored in the mass spectrometer, a process known as multiple reaction monitoring (MRM). oup.comresearchgate.net

For instance, one validated LC-MS/MS method for the simultaneous determination of metformin (B114582) and rosiglitazone (B1679542) in human plasma utilized phenformin as an internal standard. oup.com The MRM transitions monitored were m/z 206.3 → m/z 59.9 for phenformin. oup.comresearchgate.net The use of an internal standard like Phenformin-d5, which has identical chemical properties to the analyte but a different mass, is the gold standard for correcting for variations in sample preparation and instrument response, leading to highly accurate and precise quantification. oup.comcaymanchem.com

A study focused on the analysis of anti-diabetic drugs in botanical supplements highlighted the development of a robust LC-MS/MS method capable of detecting and quantifying 14 different anti-diabetic drugs, including phenformin. nih.gov This method demonstrated satisfactory selectivity, linearity, accuracy, and precision, underscoring the power of LC-MS/MS for complex mixture analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas chromatography-mass spectrometry (GC-MS) provides another powerful approach for the analysis of phenformin. researchgate.netlawdata.com.tw Due to the non-volatile nature of phenformin, derivatization is often required to convert it into a more volatile compound suitable for GC analysis. researchgate.net One established method involves the derivatization of biguanides with organic acid anhydrides to form substituted s-triazines, which are amenable to GC-MS analysis. researchgate.net

A study detailing the detection of phenformin in herbal preparations utilized a GC-MS system with an HP-5MS capillary column. lawdata.com.tw The electron impact (EI) ionization mode at 70 eV was employed for mass spectral analysis. lawdata.com.tw While GC-MS can be highly effective, the derivatization step can add complexity to the sample preparation process. lawdata.com.tw The use of a deuterated internal standard like Phenformin-d5 is crucial in GC-MS to account for any variability introduced during derivatization and analysis. caymanchem.comcaymanchem.com

Isotope Dilution Mass Spectrometry for Precision and Accuracy

Isotope dilution mass spectrometry (IDMS) is the definitive method for achieving the highest level of precision and accuracy in quantitative analysis. nih.govoup.com This technique involves spiking a sample with a known amount of a stable isotope-labeled version of the analyte, such as Phenformin-d5. caymanchem.compnas.org Because the labeled (internal standard) and unlabeled (analyte) compounds exhibit nearly identical chemical and physical behavior during extraction, chromatography, and ionization, the ratio of their signals in the mass spectrometer provides a highly reliable measure of the analyte's concentration. oup.comchromatographyonline.com

The best internal standard for an LC-MS assay is a deuterated form of the analyte. oup.com Phenformin-d5 is specifically designed for this purpose in the quantification of phenformin. caymanchem.comcaymanchem.commedchemexpress.com Its use minimizes the impact of matrix effects and variations in instrument performance, leading to robust and reproducible results. nih.govcaymanchem.com For instance, in a study quantifying metformin and other biguanides in whole blood, matrix-matched calibrants combined with isotope dilution of metformin were used to ensure the reliability of the measurements. nih.gov

Role of Phenformin-d5 (hydrochloride) as an Internal Standard in Quantitative Research Assays

Phenformin-d5 (hydrochloride) is explicitly intended for use as an internal standard for the quantification of phenformin by GC- or LC-MS. caymanchem.comcaymanchem.comglpbio.com Its importance lies in its ability to mimic the behavior of the unlabeled phenformin throughout the entire analytical process, from sample extraction to detection. oup.comcaymanchem.com

Key characteristics of Phenformin-d5 (hydrochloride) that make it an ideal internal standard include:

Identical Chemical Properties: It shares the same chemical structure and properties as phenformin, ensuring it behaves similarly during sample preparation and chromatographic separation. oup.com

Different Mass: The five deuterium (B1214612) atoms increase its molecular weight, allowing it to be distinguished from the unlabeled phenformin by the mass spectrometer. caymanchem.com

Co-elution: It co-elutes with phenformin during chromatography, ensuring that any variations in retention time affect both compounds equally. oup.com

In practice, a known quantity of Phenformin-d5 is added to each sample and calibration standard at the beginning of the analytical workflow. caymanchem.compnas.org The ratio of the peak area of phenformin to the peak area of Phenformin-d5 is then used to construct a calibration curve and determine the concentration of phenformin in the unknown samples. caymanchem.com This ratiometric approach corrects for potential losses during sample processing and fluctuations in the mass spectrometer's signal intensity. oup.comcaymanchem.com

| Analytical Technique | Role of Phenformin-d5 (hydrochloride) | Key Advantages |

|---|---|---|

| LC-MS/MS | Internal Standard for Quantification | High selectivity, sensitivity, and accuracy. Corrects for matrix effects and instrument variability. |

| GC-MS | Internal Standard for Quantification | Accounts for variability in derivatization and injection. Improves precision. |

| Isotope Dilution MS | Isotopically Labeled Analog | Highest level of precision and accuracy. Minimizes systematic and random errors. |

Method Development and Validation for Analytical Research Studies

The development and validation of analytical methods are critical steps to ensure the reliability and accuracy of research findings. When using Phenformin-d5 as an internal standard, the validation process typically assesses several key parameters according to regulatory guidelines. nih.govresearchgate.net

A comprehensive method validation includes:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. nih.govresearchgate.net

Linearity: The demonstration that the response of the method is directly proportional to the concentration of the analyte over a specific range. oup.comnih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. oup.comnih.gov Intra-day and inter-day precision are typically evaluated. nih.gov

Recovery: The efficiency of the extraction process in recovering the analyte from the sample matrix. nih.govresearchgate.net

Matrix Effects: The influence of other components in the sample matrix on the ionization of the analyte. researchgate.netsysrevpharm.org

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions. researchgate.net

For example, a validated LC-MS/MS method for the simultaneous determination of metformin and rosiglitazone using phenformin as an internal standard demonstrated linearity over a wide concentration range with a high correlation coefficient (r > 0.99). oup.com The accuracy and precision were within acceptable limits, and the method was successfully applied to a pharmacokinetic study. oup.com

High-Resolution Mass Spectrometry for Comprehensive Metabolite Profiling

High-resolution mass spectrometry (HRMS) has emerged as a powerful tool for comprehensive metabolite profiling and identification. nih.govnih.govijper.org Unlike tandem mass spectrometry which monitors specific ion transitions, HRMS acquires full-scan mass spectra with high mass accuracy, enabling the detection and identification of a wide range of metabolites in a single analysis. nih.govnih.gov

The advantages of HRMS in metabolite profiling include:

Untargeted Analysis: The ability to detect both expected and unexpected metabolites without prior knowledge of their structure. nih.govnih.gov

High Mass Accuracy: Precise mass measurements facilitate the determination of elemental compositions and the confident identification of metabolites. nih.govresearchgate.net

Retrospective Data Analysis: The acquired full-scan data can be re-interrogated at a later time to search for new metabolites of interest. researchgate.net

Mechanistic Investigations of Phenformin Utilizing Deuterated Analogs in Research Models

Cellular and Molecular Targets of Phenformin (B89758) in Research Contexts

Research has identified several key cellular and molecular targets through which phenformin exerts its effects. These interconnected pathways are central to cellular energy metabolism, growth, and redox balance.

A primary and widely accepted mechanism of phenformin is the direct inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC), a critical component of oxidative phosphorylation (OXPHOS). mdpi.comnih.govresearchgate.net This inhibition disrupts the flow of electrons, leading to reduced oxygen consumption, a decrease in ATP production, and an increase in the cellular AMP/ATP ratio. spandidos-publications.complos.org The lipophilic nature of phenformin, enhanced by its phenethyl group, allows it to accumulate in the mitochondrial matrix and inhibit Complex I more potently than its analog, metformin (B114582). spandidos-publications.comnih.gov Studies in various cancer cell lines have demonstrated that phenformin's anti-proliferative effects are directly linked to this inhibition. plos.orgresearchgate.net For instance, in HCT116 p53-/- cells, phenformin was shown to inhibit oxygen consumption at concentrations 100-fold lower than metformin, an effect that was rescued by the expression of a yeast NADH dehydrogenase (NDI1), which bypasses Complex I. researchgate.net This disruption of mitochondrial respiration is a foundational event that triggers many of phenformin's other downstream effects. nih.govspandidos-publications.com

Table 1: Research Findings on Phenformin's Inhibition of Mitochondrial Complex I

| Research Model | Key Findings | Reference(s) |

|---|---|---|

| Human Cancer Cells | Phenformin inhibits mitochondrial complex I activity and cellular respiration. | researchgate.net |

| Isolated Rat Brain Mitochondria | Phenformin directly suppresses the rate of NADH oxidation by Complex I. It is approximately 10-20 times more potent than metformin in this regard. | nih.gov |

| CT26 Colon Carcinoma Cells | Treatment with phenformin strongly inhibited mitochondrial complex I activity. | plos.org |

| Hepatocellular Carcinoma (HCC) Cell Lines | Phenformin acts as a mitochondrial complex I inhibitor, leading to reduced mitochondrial oxygen consumption rates (OCR). | aacrjournals.org |

The inhibition of mitochondrial Complex I and the resulting increase in the cellular AMP/ATP ratio are potent triggers for the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. nih.govnih.govnih.gov Phenformin is considered a powerful activator of the AMPK signaling cascade. spandidos-publications.commedchemexpress.com Activated AMPK works to restore energy balance by stimulating catabolic pathways that generate ATP (like glycolysis) and inhibiting anabolic, ATP-consuming processes such as protein and lipid synthesis. nih.gov Studies in isolated rat hearts demonstrated that perfusion with phenformin increased AMPK activity, an effect that was preceded by and correlated with an increase in cytosolic AMP concentration. physiology.orgresearchgate.net This activation is a key event, as AMPK phosphorylation of downstream targets mediates many of phenformin's effects on cell growth, proliferation, and metabolism. spandidos-publications.comdovepress.com

Table 2: Studies on Phenformin-Mediated AMPK Activation

| Research Model | Observation | Mechanism | Reference(s) |

|---|---|---|---|

| Isolated Rat Hearts | Phenformin increases AMPK activity and phosphorylation. | Preceded by an increase in cytosolic AMP concentration. | physiology.orgresearchgate.net |

| Hepatocellular Carcinoma (HCC) Cells | Phenformin treatment leads to AMPK activation. | Linked to the inhibition of OXPHOS. | aacrjournals.org |

| LN229 Glioma Cells | Phenformin activates the AMPK-mTOR signaling pathway. | Plays a role in inhibiting cancer cell survival and proliferation. | dovepress.com |

Downstream of AMPK activation, phenformin modulates the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a crucial regulator of cell growth, proliferation, and protein synthesis. spandidos-publications.comnih.gov The mTOR pathway, particularly the mTORC1 complex, is frequently overactivated in cancer. spandidos-publications.com AMPK can inhibit mTORC1 signaling, thereby suppressing protein synthesis and cell growth. spandidos-publications.comfermatapharma.com Research has shown that phenformin effectively blocks the mTOR pathway, contributing significantly to its anti-cancer effects. spandidos-publications.commedchemexpress.com In ErbB2-overexpressing breast cancer cells, for example, phenformin was found to inhibit the phosphorylation of mTOR. nih.gov This inhibition can also occur through AMPK-independent mechanisms; one study reported that phenformin can block the mTOR signaling pathway by inhibiting Rag GTPase without involving AMPK. spandidos-publications.com

Table 3: Research on Phenformin's Modulation of the mTOR Pathway

| Research Model | Effect on mTOR Pathway | Downstream Consequences | Reference(s) |

|---|---|---|---|

| ErbB2-overexpressing Breast Cancer Cells | Inhibited IGF1-induced activation/phosphorylation of mTOR. | Suppression of receptor tyrosine kinase signaling. | nih.gov |

| Various Cancer Types | Blocks the mTOR signaling pathway. | Affects protein synthesis, tumor angiogenesis, and induces cell cycle arrest. | spandidos-publications.com |

| LN229 Glioma Cells | Inhibits the AMPK-mTOR signaling pathway. | Inhibition of cell growth and migration. | dovepress.com |

Beyond Complex I, research has identified mitochondrial glycerophosphate dehydrogenase (mGPD) as another target of phenformin. uniroma1.itresearchgate.net mGPD is a key enzyme in the glycerophosphate shuttle, which facilitates the transfer of reducing equivalents from cytosolic NADH into the mitochondrial electron transport chain. Some studies propose that phenformin non-competitively inhibits mGPD, leading to an accumulation of cytosolic NADH and an altered cellular redox state (increased NADH/NAD+ ratio). uniroma1.itnih.govresearchgate.net This shift in redox balance can inhibit hepatic gluconeogenesis by making the conversion of lactate (B86563) to pyruvate (B1213749) less favorable. nih.govresearchgate.net In a Shh Medulloblastoma model, phenformin's therapeutic effect was attributed to mGPD inhibition and the subsequent increase in intracellular NADH, which occurred independently of Complex I inhibition at clinically relevant concentrations. uniroma1.itresearchgate.net However, other studies have reported no direct inhibitory effect of phenformin on mGPD activity, indicating this area may still be subject to debate. biorxiv.org

Table 4: Findings on Phenformin and mGPD Inhibition

| Research Model | Key Finding | Implication | Reference(s) |

|---|---|---|---|

| Shh Medulloblastoma | Phenformin inhibits mGPD, leading to increased intracellular NADH content. | Inhibition of Hh transcriptional output and tumor growth through a redox-dependent mechanism. | uniroma1.itresearchgate.net |

| Rat Hepatocytes | Biguanides inhibit mGPD, leading to an increase in the cytosolic NADH/NAD+ ratio. | Suppression of hepatic gluconeogenesis from lactate and glycerol. | mdpi.comnih.gov |

Impact on Cellular Metabolism and Bioenergetics in Preclinical Research

Phenformin's targeting of mitochondrial function profoundly alters cellular energy metabolism, forcing a reliance on alternative pathways to meet energy demands.

As a direct consequence of inhibiting mitochondrial respiration, cells treated with phenformin often exhibit a compensatory shift towards glycolysis to generate ATP. researchgate.netspandidos-publications.com This metabolic reprogramming involves an increase in glucose uptake and an elevated rate of glycolytic flux, leading to higher lactate production. plos.orgaacrjournals.org Studies in hepatocellular carcinoma (HCC) cell lines showed that phenformin treatment led to a sharp increase in the extracellular acidification rate (ECAR), a surrogate measure for glycolysis, upon glucose addition. aacrjournals.org Similarly, research in MDA-MB-231 breast cancer cells demonstrated that phenformin upregulates the glucose transporter GLUT1, causing increased glucose uptake. mdpi.com This induced reliance on glycolysis can also create a metabolic vulnerability; combining phenformin with inhibitors of glycolysis has been shown to be a promising anti-cancer strategy. nih.govspandidos-publications.com

Table 5: Phenformin's Effect on Glucose Metabolism

| Research Model | Effect | Mechanism | Reference(s) |

|---|---|---|---|

| Hepatocellular Carcinoma (HCC) Cell Lines | Induces a metabolic shift toward glycolysis and increases lactate production. | Compensatory response to OXPHOS inhibition. | aacrjournals.org |

| CT26 Colon Carcinoma Cells | Increased lactate production and decreased medium pH. | Indicates elevated rates of glycolysis. | plos.org |

| MDA-MB-231 Breast Cancer Cells | Upregulates GLUT1 levels, causing increased glucose uptake. | Dependent on the long non-coding RNA NBR2. | mdpi.com |

Dynamics of Cellular Respiration and ATP Production

Phenformin is a potent inhibitor of mitochondrial complex I, a key component of the electron transport chain. mdpi.comresearchgate.netsemanticscholar.org This inhibition disrupts oxidative phosphorylation (OXPHOS), leading to a significant decrease in cellular oxygen consumption and, consequently, a reduction in ATP synthesis. researchgate.netnih.govresearchgate.net Studies in various cell lines, including SH-SY5Y neuroblastoma cells, have demonstrated that phenformin treatment leads to a complete inhibition of mitochondrial oxygen consumption. nih.gov This disruption of the cell's primary energy-generating process forces a metabolic shift.

The inhibition of complex I by phenformin elevates the cellular AMP:ATP ratio. mdpi.comnih.gov This energetic stress is a primary trigger for the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. medchemexpress.commdpi.commedchemexpress.com Activated AMPK works to restore energy balance by inhibiting ATP-consuming anabolic pathways and promoting ATP-producing catabolic processes. nih.gov In some cancer cells, particularly those with deficiencies in tumor suppressors like LKB1, this severe ATP depletion can lead to a metabolic catastrophe and subsequent cell death. researchgate.net

Research has also highlighted that phenformin's potency in inhibiting mitochondrial respiration and reducing ATP levels is greater than that of metformin, another well-known biguanide (B1667054). researchgate.netharvard.edu This increased potency is partly attributed to its more lipophilic nature, which facilitates its accumulation within mitochondria. mdpi.com

Table 1: Effect of Phenformin on Cellular Respiration and Energy Production

| Parameter | Observation in Research Models | Cell/Model System |

|---|---|---|

| Mitochondrial Respiration | Significant inhibition of Oxygen Consumption Rate (OCR). nih.govresearchgate.net | SH-SY5Y neuroblastoma cells, Eµ-Myc lymphoma cells |

| ATP Production | Dose-dependent decrease in cellular ATP levels. mdpi.comsemanticscholar.orgresearchgate.net | Various cancer cell lines |

| AMP:ATP Ratio | Increased ratio, leading to energetic stress. mdpi.comnih.gov | SH-SY5Y neuroblastoma cells |

| AMPK Activation | Phosphorylation and activation of AMPK. medchemexpress.comnih.govmedchemexpress.com | H441 cells, SH-SY5Y cells, various cancer cell lines |

Oxidative Stress Induction and Reactive Oxygen Species (ROS) Generation

A direct consequence of inhibiting mitochondrial complex I is the leakage of electrons from the electron transport chain, leading to the increased production of reactive oxygen species (ROS), such as superoxide (B77818) anions. mdpi.comsemanticscholar.org This overproduction of ROS induces a state of oxidative stress within the cell. mdpi.comnih.gov Elevated ROS levels can have a dual role; they can act as signaling molecules promoting cell survival and proliferation at low levels, but at high concentrations, they can cause significant damage to cellular components, including DNA, lipids, and proteins, ultimately triggering cell death. esmed.orgfrontiersin.org

The pro-apoptotic effects of phenformin are, in part, attributed to this induction of oxidative stress. mdpi.com Studies have shown that in the presence of Cu(II) and hydrogen peroxide, biguanides like phenformin can enhance oxidative DNA damage through the formation of nitrogen-centered radicals. nih.gov This enhancement of DNA damage may contribute to its anti-cancer activity. nih.gov The combination of phenformin with agents that inhibit glycolysis, such as oxamate (B1226882), has been shown to accelerate ROS production and further decrease ATP levels, leading to synergistic cancer cell death. semanticscholar.org

Table 2: Phenformin-Induced Oxidative Stress and ROS Production

| Parameter | Observation in Research Models | Implication |

|---|---|---|

| ROS Production | Overproduction of ROS due to complex I inhibition. mdpi.comsemanticscholar.org | Induces cellular stress and can trigger apoptosis. mdpi.com |

| Oxidative DNA Damage | Enhanced generation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG). nih.gov | Potential mechanism for anti-cancer activity. nih.gov |

| Cellular Response | Triggers induction of stress-response proteins like CHOP. medchemexpress.com | Indicates high levels of cellular stress preceding apoptosis. medchemexpress.com |

Cellular Responses and Signaling Pathways Investigated in Research Models

Cell Cycle Regulation and Arrest Mechanisms in vitro

Phenformin has been shown to exert significant control over cell cycle progression, primarily by inducing cell cycle arrest at the G0/G1 phase. mdpi.comnih.gov This effect has been observed in various cancer cell lines, including breast and ovarian cancer. mdpi.comnih.gov The mechanism underlying this G1 arrest involves the modulation of key cell cycle regulatory proteins. For instance, in breast cancer cells, phenformin treatment leads to a significant downregulation of cyclin D1, a crucial protein for the G1 to S phase transition. nih.gov

Furthermore, phenformin's influence on cell cycle regulation is linked to its activation of AMPK. nih.gov The activated AMPK pathway can, in turn, affect downstream targets that control cell proliferation. In some contexts, phenformin has also been shown to activate p21, a cyclin-dependent kinase inhibitor, which further contributes to cell cycle arrest. mdpi.com The arrest of the cell cycle prevents the proliferation of cancer cells and can be a precursor to programmed cell death.

Table 3: Phenformin's Effect on Cell Cycle Regulation in Breast Cancer Cells

| Cell Line | IC50 of Phenformin | Effect on Cell Cycle | Key Molecular Change |

|---|---|---|---|

| MCF7 | 1.184±0.045 mM nih.govplos.org | Increase in G1 phase cells. nih.gov | Decreased Cyclin D1 expression. nih.gov |

| ZR-75-1 | 0.665±0.007 mM nih.govplos.org | Increase in G1 phase cells. nih.gov | Decreased Cyclin D1 expression. nih.gov |

| MDA-MB-231 | 2.347±0.010 mM nih.govplos.org | Increase in G1 phase cells. nih.gov | Decreased Cyclin D1 expression. nih.gov |

| SUM1315 | 1.885±0.015 mM nih.govplos.org | Increase in G1 phase cells. nih.gov | Decreased Cyclin D1 expression. nih.gov |

Induction of Apoptosis and Programmed Cell Death Pathways in Research Systems

Phenformin is a robust inducer of apoptosis in a variety of cancer cell lines. medchemexpress.commdpi.commedchemexpress.com This programmed cell death is a key component of its anti-tumor activity. The induction of apoptosis is mediated through multiple interconnected pathways. The energy crisis and oxidative stress caused by mitochondrial inhibition are major triggers. mdpi.com

In breast cancer cells, phenformin treatment leads to a significant increase in the early apoptotic cell population, as measured by Annexin V staining. nih.gov This is further confirmed by the detection of cleaved caspase-3, a key executioner caspase in the apoptotic cascade. nih.govplos.org The activation of AMPK and subsequent inhibition of the mTOR pathway (AMPK/mTOR/p70s6k axis) has been identified as a major signaling route through which phenformin induces apoptosis in breast cancer cells. nih.gov In some cancer models, phenformin's ability to induce apoptosis is particularly pronounced in cells with LKB1 deficiency, highlighting a potential for targeted therapy. medchemexpress.com

Table 4: Apoptosis Induction by Phenformin in Breast Cancer Cell Lines

| Cell Line | Early Apoptosis Rate (vs. Control) | Key Apoptotic Marker |

|---|---|---|

| MCF7 | Increased to 7.56% nih.gov | N/A |

| ZR-75-1 | Increased to 3.46% nih.gov | Increased cleaved caspase-3. plos.org |

| MDA-MB-231 | Increased to 8.09% nih.gov | Increased cleaved caspase-3. plos.org |

| SUM1315 | Increased to 4.21% nih.gov | N/A |

Epithelial-Mesenchymal Transition (EMT) Modulation in Experimental Models

Epithelial-mesenchymal transition (EMT) is a cellular program that allows epithelial cells to acquire mesenchymal features, enhancing their migratory and invasive capabilities. mdpi.com This process is critically involved in cancer metastasis. nih.gov Research has shown that phenformin can inhibit and even reverse EMT in cancer cells. plos.orgnih.gov In breast cancer cell lines, phenformin treatment leads to an upregulation of the epithelial marker E-cadherin and a downregulation of the mesenchymal marker vimentin (B1176767). plos.orgnih.gov

This modulation of EMT markers is associated with the inhibition of key signaling pathways that drive the process. Phenformin has been shown to block the transforming growth factor-β (TGF-β) pathway and suppress receptor tyrosine kinase signaling, including the insulin-like growth factor 1 receptor (IGF1R). nih.govnih.gov By inhibiting these pathways, phenformin downregulates the expression of major EMT-inducing transcription factors such as Snail, Slug, and Twist. nih.gov The ability of phenformin to induce a mesenchymal-epithelial transition (MET) suggests it has the potential to reduce the metastatic potential of cancer cells. plos.org

Table 5: Modulation of EMT Markers by Phenformin

| Cancer Type | Model | Effect | Mechanism |

|---|---|---|---|

| Breast Cancer | MDA-MB-231, MCF-7, ZR-75-1, SUM1315 cells plos.org | Increased E-cadherin, decreased vimentin. plos.org | Inhibition of MAPK/ERK pathway. nih.gov |

| ErbB2-overexpressing Breast Cancer | SKBR3, 78617 cells, MMTV-ErbB2 transgenic mice nih.gov | Upregulated E-cadherin, downregulated vimentin, Snail, Slug, Twist1. nih.gov | Inhibition of IGF1R signaling. nih.gov |

| Rectal Cancer | SW837 cells nih.gov | Inhibited migration and invasion. nih.gov | Suppression of TGF-β receptor 2-mediated Snail and Twist expression. nih.gov |

Interaction with Specific Cellular Transporters and Uptake Mechanisms

The cellular uptake of biguanides is a critical determinant of their biological activity. While metformin relies heavily on organic cation transporters (OCTs) for its entry into cells, phenformin, being more lipophilic, was initially thought to cross cell membranes passively. mdpi.com However, subsequent research has revealed a more complex picture.

While phenformin's uptake is less dependent on OCT1 than metformin's, active transport mechanisms are still significantly involved. mdpi.comnih.gov Studies using human hepatocytes and hOCT1-expressing oocytes have shown that phenformin is a good substrate for hOCT1, exhibiting even higher affinity and transport activity than metformin. nih.gov The active transport component for both drugs was found to be much greater than passive diffusion. nih.gov Furthermore, the mitochondrial accumulation of phenformin, which is crucial for its action on complex I, has been shown to be mediated by the organic cation/carnitine transporter 1 (OCTN1), indicating a selective, protein-mediated transport process into the mitochondria. researchgate.netmdpi.com This efficient uptake and mitochondrial accumulation contribute to phenformin's greater potency compared to metformin. mdpi.com

Table 6: Cellular Transporters Involved in Phenformin Uptake

| Transporter | Location | Role in Phenformin Transport |

|---|---|---|

| Organic Cation Transporter 1 (OCT1) | Plasma Membrane (Hepatocytes) | Facilitates cellular uptake; phenformin has high affinity. nih.gov |

| Organic Cation/Carnitine Transporter 1 (OCTN1) | Mitochondrial Membrane | Mediates accumulation of phenformin within mitochondria. mdpi.com |

| P-glycoprotein (P-gp) | Plasma Membrane | Phenformin is a substrate. medchemexpress.com |

Preclinical Research Models and in Vitro Studies Employing Phenformin D5 Hydrochloride

Utilization in Various Cell Line Models for Mechanistic Elucidation

Neuroblastoma Cell Lines (e.g., SH-SY5Y)

In the human neuroblastoma cell line SH-SY5Y, phenformin (B89758) has been shown to reduce cell viability in a dose-dependent manner, with a calculated IC50 of 2.76±0.09 mM. nih.gov Mechanistic studies in these cells have demonstrated that phenformin induces G1 cell cycle arrest and apoptosis. nih.govnih.gov Bioenergetic analysis revealed that the compound significantly decreases mitochondrial oxygen consumption, suggesting that mitochondrial complex I is a primary target. nih.govnih.gov This inhibition leads to the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of acetyl-coenzyme A carboxylase (ACC). nih.govnih.gov

Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-231)

Phenformin has demonstrated potent anti-tumor effects in various breast cancer cell lines. plos.org Studies have shown that it inhibits cell proliferation in MCF-7, MDA-MB-231, ZR-75-1, and SUM1315 cell lines. plos.org The sensitivity to phenformin varies among these lines, with MCF-7 and ZR-75-1 cells being more sensitive than MDA-MB-231 and SUM1315 cells. plos.org The IC50 values have been reported as 1.184±0.045 mM for MCF-7 and 2.347±0.010 mM for MDA-MB-231. plos.orgdergipark.org.tr

Mechanistically, phenformin induces cell cycle changes and apoptosis in breast cancer cells. plos.org It has been observed to activate the AMPK/mTOR/p70s6k and MAPK/ERK pathways. plos.org An interesting finding is that phenformin can induce a mesenchymal-epithelial transition (MET), as evidenced by increased E-cadherin expression and decreased vimentin (B1176767) expression, which is associated with a reduced migratory and metastatic potential. plos.org

Interactive Table: IC50 Values of Phenformin in Breast Cancer Cell Lines

| Cell Line | IC50 (mM) |

|---|---|

| MCF-7 | 1.184 ± 0.045 |

| MDA-MB-231 | 2.347 ± 0.010 |

| ZR-75-1 | 0.665 ± 0.007 |

| SUM1315 | 1.885 ± 0.015 |

Data sourced from Liu et al. (2015) plos.org

Glioma Stem Cells (GSCs) and Related Models

Phenformin has been investigated for its potential to target glioma stem cells (GSCs), a subpopulation of cells implicated in tumor recurrence and resistance to therapy. nih.govresearchgate.netnih.gov In in vitro models, phenformin was found to inhibit the self-renewal of GSCs and decrease the expression of stemness and mesenchymal markers. nih.govresearchgate.netnih.gov The compound also induced the expression of several microRNAs, including miR-124, miR-137, and let-7, which are involved in regulating stemness. nih.govresearchgate.net Furthermore, phenformin has been shown to induce apoptosis in GSCs. mdpi.com Studies on the LN229 glioma cell line also demonstrated that phenformin could significantly inhibit cell growth and colony formation. dovepress.com

Lung Cancer and Cholangiocarcinoma Cell Lines

The anti-cancer effects of phenformin have also been explored in lung cancer and cholangiocarcinoma cell lines. In non-small cell lung cancer (NSCLC) cell lines A549 and H1299, phenformin has been shown to have a synergistic effect when combined with ionizing radiation, leading to increased apoptosis and tumor growth inhibition. nih.gov The underlying mechanisms appear to be cell-type specific, with AMPK activation observed in A549 cells but not in H1299 cells, while eIF2α was activated in both. nih.gov

In cholangiocarcinoma (CCA) cell lines, phenformin has been found to inhibit cell proliferation and growth both in vitro and in vivo. nih.govnih.gov It induces apoptosis and autophagy in these cells, with the effects being partly mediated through the activation of the LKB1/AMPK signaling pathway. nih.gov

Application in Organotypic Culture Systems and Three-Dimensional (3D) Models

While much of the research has been conducted in traditional 2D cell cultures, some studies have extended the investigation of phenformin to more complex models. In melanoma, phenformin has been shown to reduce the viability, growth, and invasion of cancer cells in both 2D and 3D spheroid models, where it induced apoptosis. nih.gov The use of such models provides a more physiologically relevant context to study the drug's effects on tumor architecture and cell-cell interactions.

Investigations in Animal Models for Mechanistic Insights (excluding clinical efficacy)

Animal models have been instrumental in corroborating the in vitro findings and providing further mechanistic insights into phenformin's action in a whole-organism context. In mouse xenograft models using MDA-MB-231 breast cancer cells, phenformin treatment was shown to inhibit metastasis. plos.org Similarly, in an orthotopic mouse model of serous ovarian cancer, phenformin was found to inhibit tumor growth, which was associated with increased phosphorylated-AMPK and decreased phosphorylated-S6, indicating activation of the AMPK pathway and inhibition of the mTOR pathway. nih.gov

In glioblastoma research, mice orthotopically transplanted with GSCs and treated with phenformin showed inhibited tumor growth. nih.govresearchgate.netnih.gov This was accompanied by an anti-angiogenic effect, as indicated by decreased CD31 expression, and increased apoptosis within the tumors. nih.gov Furthermore, in a xenograft model using LN229 glioma cells, phenformin inhibited both the growth and migration of the tumor cells. dovepress.com

Table: Summary of Phenformin's Mechanistic Effects in Preclinical Models

| Model System | Cell Line/Animal Model | Key Mechanistic Findings |

|---|---|---|

| Neuroblastoma | SH-SY5Y cells | Induces G1 arrest and apoptosis; inhibits mitochondrial complex I; activates AMPK. nih.govnih.gov |

| Breast Cancer | MCF-7, MDA-MB-231 cells | Inhibits proliferation; induces apoptosis and MET; activates AMPK/mTOR and MAPK/ERK pathways. plos.org |

| Glioma | Glioma Stem Cells (GSCs), LN229 cells | Inhibits self-renewal and stemness markers; induces apoptosis; upregulates specific microRNAs. nih.govresearchgate.netnih.govdovepress.com |

| Lung Cancer | A549, H1299 cells | Synergizes with radiation to induce apoptosis; activates AMPK (in A549) and eIF2α. nih.gov |

| Cholangiocarcinoma | CCA cell lines | Inhibits proliferation and growth; induces apoptosis and autophagy via LKB1/AMPK pathway. nih.govnih.gov |

| Breast Cancer | MDA-MB-231 xenograft | Inhibits metastasis. plos.org |

| Ovarian Cancer | Orthotopic mouse model | Inhibits tumor growth; activates AMPK and inhibits mTOR pathway. nih.gov |

| Glioblastoma | GSC orthotopic xenograft | Inhibits tumor growth and angiogenesis; induces apoptosis. nih.govresearchgate.net |

Xenograft Models for Tumor Growth Inhibition Studies

The utility of Phenformin-d5 (hydrochloride) as an analytical standard has been instrumental in studies evaluating the anti-tumor properties of phenformin in xenograft models. Research has demonstrated that phenformin inhibits tumor growth in mouse xenograft models of breast cancer, specifically using MCF-7 and MDA-MB-231 cell lines. biomol.comglpbio.comcaymanchem.com In these preclinical models, the ability to accurately measure phenformin concentrations, enabled by Phenformin-d5, is crucial for correlating exposure levels with therapeutic effects.

Studies have consistently shown that phenformin possesses greater potency in inhibiting tumor growth compared to its more commonly known analog, metformin (B114582). nih.govsemanticscholar.org The anti-neoplastic effects of phenformin have been observed across a variety of cancer types in addition to breast cancer, including lung, prostate, and colon cancers. nih.gov The mechanisms underlying this activity include the inhibition of cellular proliferation and the induction of apoptosis. nih.gov

Table 1: Summary of Phenformin Efficacy in Xenograft Models (Quantification supported by use of Phenformin-d5 as an internal standard)

| Cancer Type | Cell Lines | Model | Key Finding | Citations |

|---|---|---|---|---|

| Breast Cancer | MCF-7, MDA-MB-231 | Mouse Xenograft | Inhibition of tumor growth | biomol.com, glpbio.com, caymanchem.com |

| Ovarian Cancer | - | Orthotopic Mouse Model | Inhibition of tumor growth | nih.gov |

| Various | Multiple | Xenograft Animal Models | Superior tumor inhibition compared to metformin | nih.gov |

Disease-Specific Animal Models for Metabolic Pathway Tracing

In the context of metabolic diseases, Phenformin-d5 (hydrochloride) is vital for tracing the metabolic pathways affected by phenformin. As an antihyperglycemic agent, phenformin's effects have been studied in various animal models. glpbio.comcaymanchem.com For instance, research in an alloxan-induced mouse model of diabetes demonstrated that phenformin effectively reduces blood glucose levels. biomol.comcaymanchem.com In a separate study using a diabetic dog model, phenformin was shown to induce lactic acidosis. glpbio.comcaymanchem.comcaymanchem.com In both scenarios, Phenformin-d5 (hydrochloride) serves as the indispensable internal standard for LC-MS or GC-MS analysis, allowing researchers to precisely quantify the concentration of phenformin in biological samples and understand its metabolic consequences. biomol.com

Comparative Research Studies with Other Biguanides and Analogs

Phenformin-d5 (hydrochloride) facilitates comparative studies that aim to understand the relative potency and mechanisms of different biguanides. The most common comparison is between phenformin and metformin.

Preclinical investigations consistently indicate that phenformin is a more potent inhibitor of cell proliferation and tumor growth than metformin. nih.govsemanticscholar.org In various cancer cell lines, phenformin was found to be significantly more effective at promoting cancer cell death. semanticscholar.org This enhanced potency is linked to its stronger inhibition of mitochondrial complex I. nih.gov

Beyond metformin, phenformin is also compared to other biguanides like buformin (B1668040) and analogs such as proguanil (B194036). preprints.orgresearchgate.net While both phenformin and metformin are known to inhibit mitochondrial respiration, studies with a family of biguanides revealed that the ability to enter the mitochondria and inhibit complex I is a key determinant of their cellular activity. researchgate.net Phenformin effectively enters mitochondria, whereas proguanil does not, despite both being able to inhibit the isolated complex I. researchgate.net This highlights specific structural features required for the biological action of biguanides.

Another area of comparison is lipophilicity. A study comparing the physicochemical properties of metformin and phenformin confirmed the relatively poor lipophilicity of both compounds, which influences their pharmacokinetic profiles. nih.gov

Table 2: Comparative Potency of Biguanides in In Vitro Cancer Studies (Studies enabled by analytical standards like Phenformin-d5)

| Compound | Comparison Finding | Mechanism | Citations |

|---|---|---|---|

| Phenformin | More potent than metformin in promoting cancer cell death. | Stronger inhibition of mitochondrial complex I. | nih.gov, semanticscholar.org |

| Phenformin | More potent than metformin in inhibiting cellular proliferation. | Enhanced affinity for OCT1 and OCT3 transporters in ovarian cancer cells. | nih.gov |

| Metformin | Less potent; did not show significant tumor growth inhibition in one study where phenformin was effective. | Lower potency. | semanticscholar.org |

Synergistic Effects in Combination with Other Research Compounds in Preclinical Settings

The use of Phenformin-d5 (hydrochloride) as an analytical tool is critical in preclinical studies exploring the synergistic effects of phenformin with other compounds. These combination strategies aim to enhance anti-cancer efficacy by targeting multiple cellular pathways simultaneously.

A prominent strategy involves combining phenformin with compounds that inhibit glycolysis, such as oxamate (B1226882) or dichloroacetate (B87207) (DCA). mdpi.com Phenformin inhibits mitochondrial complex I, and when combined with a glycolysis inhibitor, it leads to a more profound energy crisis in cancer cells, initiating apoptosis and suppressing tumor growth. mdpi.com The combination of phenformin and oxamate, a lactate (B86563) dehydrogenase (LDH) inhibitor, was shown to have a synergistic anti-cancer effect in a syngeneic mouse model, resulting in increased tumor apoptosis and reduced tumor size. semanticscholar.org

In melanoma models with BRAF mutations, combining phenformin with a BRAF inhibitor (like PLX4720 or vemurafenib) has demonstrated improved efficacy compared to the inhibitor alone. mdpi.com Phenformin has also been shown to sensitize bladder cancer cells to the chemotherapeutic agent pirarubicin (B1684484) and to work synergistically with mitochondrial antioxidants in models of T cell acute lymphoblastic leukemia. nih.gov These studies underscore phenformin's potential to overcome drug resistance and enhance the effectiveness of other therapies. semanticscholar.org

Table 3: Preclinical Synergistic Combinations with Phenformin (Accurate phenformin measurement via Phenformin-d5 is key for these studies)

| Combination Agent | Cancer Type/Model | Mechanism of Synergy | Key Outcome | Citations |

|---|---|---|---|---|

| Oxamate | Colon Cancer (Syngeneic Mouse Model) | Simultaneous inhibition of mitochondrial complex I (phenformin) and lactate dehydrogenase (oxamate). | Increased tumor apoptosis, reduced tumor size. | semanticscholar.org |

| Dichloroacetate (DCA) | Glioblastoma Stem Cells (Mouse Xenograft) | Inhibition of OXPHOS (phenformin) and glycolysis (DCA). | Potentiated cell death, prolonged survival. | mdpi.com |

| PLX4720 (BRAF Inhibitor) | BRAF-mutated Melanoma | Targeting both metabolic and signaling pathways. | Improved efficacy over single-agent therapy. | mdpi.com |

| Pirarubicin | Bladder Cancer | Inhibition of AKT and ERK signaling pathways. | Sensitized cancer cells to chemotherapy. | nih.gov |

Table of Compound Names

Metabolic Fate and Tracing Applications of Phenformin D5 Hydrochloride

Deuterium (B1214612) Labeling for Tracing Metabolic Pathways of Phenformin (B89758)

Deuterium labeling is a powerful technique used to trace the metabolic pathways of drugs and other xenobiotics. In the context of phenformin, the introduction of five deuterium atoms in Phenformin-d5 allows researchers to distinguish the compound and its metabolites from their naturally occurring, non-deuterated counterparts. This isotopic labeling does not significantly alter the physicochemical properties of the molecule, allowing it to follow the same metabolic routes as unlabeled phenformin.

The primary metabolic pathway for phenformin in humans is aromatic hydroxylation, which leads to the formation of 4-hydroxyphenformin. This reaction is primarily catalyzed by the polymorphic cytochrome P450 enzyme, CYP2D6. Individuals with different genetic variants of CYP2D6 exhibit varying rates of phenformin metabolism, which can affect the drug's efficacy and potential for adverse effects.

By using Phenformin-d5 in in vitro and in vivo studies, researchers can accurately track its conversion to deuterated 4-hydroxyphenformin. This is typically achieved using sensitive analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). The mass difference between the deuterated and non-deuterated compounds allows for their clear separation and quantification, enabling a precise understanding of the metabolic pathway and its kinetics.

Identification and Characterization of Phenformin Metabolites in Research Samples

The use of Phenformin-d5 is instrumental in the identification and characterization of its metabolites in complex biological matrices such as plasma, urine, and liver microsomes. When analyzing samples from individuals or experimental systems administered with Phenformin-d5, researchers look for specific mass shifts in the detected compounds that correspond to the presence of the five deuterium atoms.

The primary metabolite, 4-hydroxyphenformin, when formed from Phenformin-d5, will have a mass that is five units higher than the unlabeled metabolite. This distinct isotopic signature provides a high degree of confidence in metabolite identification. Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can be used to fragment the parent and metabolite ions, providing structural information that further confirms the identity of the metabolites.

While 4-hydroxyphenformin is the major metabolite, other minor metabolic pathways may exist. The use of deuterated substrates like Phenformin-d5 can aid in the discovery of these novel metabolites, as their unique isotopic patterns would stand out against the background of endogenous molecules.

Table 1: Theoretical Mass Shifts for Phenformin-d5 and its Primary Metabolite

| Compound | Unlabeled Monoisotopic Mass (Da) | Deuterated (d5) Monoisotopic Mass (Da) | Mass Shift (Da) |

| Phenformin | 205.1327 | 210.1642 | +5.0315 |

| 4-Hydroxyphenformin | 221.1276 | 226.1591 | +5.0315 |

Note: The mass shift is due to the replacement of 5 hydrogen atoms (1.0078 Da) with 5 deuterium atoms (2.0141 Da).

Future Directions and Emerging Research Areas for Phenformin D5 Hydrochloride

Novel Analytical Approaches in Systems Biology and Metabolomics Research

The use of stable isotope-labeled compounds like Phenformin-d5 (hydrochloride) is integral to advancing systems biology and metabolomics research. In these fields, researchers aim to comprehensively identify and quantify the complete set of small-molecule metabolites in a biological system. Phenformin-d5 serves as a crucial internal standard in mass spectrometry-based analytical platforms.

The primary role of Phenformin-d5 in this context is to correct for variations that can occur during sample preparation and analysis. By adding a known amount of Phenformin-d5 to a biological sample, scientists can accurately quantify the amount of unlabeled phenformin (B89758) present. This is because the deuterated and non-deuterated forms behave almost identically during extraction and ionization processes, but are distinguishable by their mass-to-charge ratio in a mass spectrometer.

This approach, known as stable isotope dilution analysis, significantly enhances the precision and accuracy of quantitative metabolomics studies. It allows for the reliable measurement of changes in phenformin levels in response to various stimuli or in different disease states, providing valuable insights into metabolic pathways and drug disposition.

Integration with Computational Modeling and In Silico Predictions in Chemical Biology

The data generated using Phenformin-d5 (hydrochloride) as an internal standard can be integrated with computational modeling and in silico prediction tools to gain a deeper understanding of its parent compound's behavior in biological systems. Pharmacokinetic (PK) and pharmacodynamic (PD) models can be developed and refined using the precise quantitative data obtained from studies utilizing Phenformin-d5.

Pharmacokinetic (PK) Modeling: Accurate quantification of phenformin in various tissues and biofluids at different time points is essential for building robust PK models. These models can simulate the absorption, distribution, metabolism, and excretion (ADME) of the drug. The use of Phenformin-d5 ensures the high quality of the input data for these models, leading to more reliable predictions of drug concentrations in the body over time.

In Silico Predictions: The experimental data can be used to validate and improve in silico algorithms that predict the metabolic fate of drugs. By comparing the predicted metabolites of phenformin with those identified experimentally (using Phenformin-d5 as a standard), researchers can refine the predictive power of these computational tools. This synergy between experimental data and computational modeling accelerates the drug discovery and development process.

Development of Advanced Isotope Labeling Strategies for Complex Biological Questions

The use of Phenformin-d5 (hydrochloride) is an example of a simple, yet effective, isotope labeling strategy. However, the principles behind its use can be extended to more advanced strategies to answer complex biological questions. For instance, researchers can synthesize different isotopologues of a drug, where the stable isotopes are placed at different positions within the molecule.

By tracing the fate of these different isotopologues, it is possible to elucidate complex metabolic pathways and identify specific sites of metabolic transformation. This approach, known as positional isotope exchange, can provide detailed information on enzyme mechanisms and drug biotransformation. While current applications of Phenformin-d5 are more straightforward, it serves as a foundation for these more sophisticated isotopic labeling studies.

Exploration of Phenformin-d5 (hydrochloride) in Novel Preclinical Disease Models (e.g., antiviral research)

While phenformin is primarily known for its metabolic effects, recent research has explored its potential in other therapeutic areas, including cancer and antiviral research. In these preclinical studies, Phenformin-d5 (hydrochloride) would be an indispensable tool for accurately measuring the concentration of phenformin in various experimental models.

For example, in studies investigating the antiviral effects of phenformin, it is crucial to determine the drug's concentration in infected cells and tissues to establish a clear relationship between drug exposure and antiviral activity. evitachem.com The use of Phenformin-d5 as an internal standard would ensure the reliability of these measurements, allowing researchers to confidently assess the compound's potency and efficacy in these novel disease models. The ability to accurately quantify the parent compound is a critical step in the preclinical evaluation of any potential therapeutic agent. medchemexpress.com

Conclusion

Summary of Key Academic Contributions and Research Utility of Phenformin-d5 (hydrochloride)

Phenformin-d5 (hydrochloride) has established itself as a critical tool in analytical and biomedical research. Its primary and most significant contribution lies in its role as a stable isotope-labeled internal standard for the quantification of its non-deuterated counterpart, phenformin (B89758), in biological matrices. veeprho.comglpbio.combiomol.comcaymanchem.comcaymanchem.comvincibiochem.it The incorporation of five deuterium (B1214612) atoms on the phenyl ring results in a mass shift that allows for clear differentiation from the native compound in mass spectrometry (MS) based assays, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). glpbio.combiomol.comcaymanchem.comcaymanchem.comvincibiochem.it This ensures highly accurate and precise quantification, which is indispensable for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research. veeprho.com

The use of Phenformin-d5 (hydrochloride) mitigates matrix effects and variations in sample preparation and instrument response, leading to more reliable and reproducible data. caymanchem.com This has been instrumental in studies investigating the pharmacokinetics of phenformin, helping researchers to understand its absorption, distribution, metabolism, and excretion. veeprho.commedchemexpress.com Furthermore, its application extends to broader metabolic studies, where stable isotope tracers are used to elucidate complex biochemical pathways. nih.govnih.gov By tracing the metabolic fate of the labeled compound, researchers can gain insights into the mechanism of action of biguanides and their effects on cellular metabolism. nih.govszabo-scandic.com The availability of this deuterated standard has also been crucial in preclinical research, including studies on the anti-cancer properties of phenformin, where accurate measurement of the drug in tissues is essential. glpbio.combiomol.com

Unanswered Questions and Methodological Challenges in Contemporary Research

Despite the utility of Phenformin-d5 (hydrochloride), several unanswered questions and methodological challenges persist in the broader context of biguanide (B1667054) research. A primary challenge is that while phenformin shows potent anti-cancer effects, its clinical use was halted due to a high risk of lactic acidosis. cymitquimica.comsemanticscholar.org A key unanswered question is whether the therapeutic anti-cancer mechanisms can be separated from the mechanism causing this severe side effect. Research is ongoing to understand if different dosing strategies or structural modifications could yield a safer therapeutic agent. semanticscholar.org

Methodologically, while Phenformin-d5 is an excellent tool for quantifying phenformin, understanding the complete metabolic profile of the drug remains complex. Identifying all metabolites and their biological activities is an ongoing challenge. bioscientia.de There is a need for more sophisticated analytical techniques to trace and quantify not just the parent drug but its full range of metabolic products in vivo.

Another significant challenge lies in translating findings from in vitro and animal models to human physiology. mdpi.com The concentrations of biguanides used in many cell culture studies are often much higher than those achieved therapeutically in patients. mdpi.com This discrepancy raises questions about the relevance of some proposed mechanisms of action, such as the direct inhibition of mitochondrial complex I, which may not be the primary target at clinical concentrations. mdpi.comnih.gov Furthermore, in vivo isotope tracing studies, while powerful, face hurdles such as achieving a steady-state tracer enrichment in the bloodstream and the complexity of data analysis. biorxiv.org The differences between in vitro culture conditions and the in vivo environment can lead to different metabolic profiles, highlighting the need for more physiologically relevant experimental systems. biorxiv.org

Outlook for Deuterated Phenformin in Advancing Chemical Biology and Mechanistic Understanding

The future of deuterated phenformin and other isotope-labeled biguanides in advancing chemical biology and mechanistic understanding is promising. The "kinetic isotope effect" is a key area of interest, where the stronger carbon-deuterium bond can slow down metabolic processes, particularly those involving cytochrome P450 enzymes. bioscientia.de This could potentially be exploited to create "deuterated drugs" with improved pharmacokinetic profiles, such as reduced metabolism and longer half-life, which might lead to lower required doses and potentially fewer side effects. medchemexpress.comchemscene.comszabo-scandic.commusechem.com

In the realm of chemical biology, Phenformin-d5 (hydrochloride) and similar compounds will continue to be vital for probing drug-target interactions. musechem.com Isotope-assisted metabolic flux analysis (iMFA) is a powerful technique that uses labeled compounds to create detailed maps of cellular metabolism. nih.gov Applying iMFA with deuterated phenformin can help to precisely delineate how the drug alters metabolic pathways in cancer cells versus normal cells, potentially uncovering new therapeutic targets. nih.govresearchgate.netnih.gov

Furthermore, the synthesis of biguanide derivatives with deuterium at specific positions can help to dissect complex reaction mechanisms. researchgate.netresearchgate.net By observing how deuteration at different sites affects the drug's activity and metabolism, researchers can gain a more granular understanding of its mode of action. bioscientia.de This could lead to the rational design of new biguanide-based therapies with enhanced efficacy and better safety profiles, not only for diabetes but also for cancer and other metabolic diseases. nih.govmdpi.com The continued use of deuterated phenformin as a research tool will undoubtedly fuel further discoveries into the intricate interplay between biguanides, cellular metabolism, and disease.

Q & A

Q. How can researchers confirm the chemical identity and purity of Phenformin-d5 (hydrochloride) in analytical studies?

Methodological Answer:

- Use high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection, employing validated protocols such as those described for metformin hydrochloride quantification. Phenformin-d5 can serve as an internal standard (IS) to enhance accuracy .

- Perform differential scanning calorimetry (DSC) to assess thermal stability and crystallinity, comparing results with non-deuterated Phenformin hydrochloride to identify isotopic effects .

- Follow pharmacopeial guidelines (e.g., USP) for infrared (IR) spectroscopy and pH-sensitive mobile phase preparation to verify structural integrity .

Q. What safety protocols are critical when handling Phenformin-d5 (hydrochloride) in laboratory settings?

Methodological Answer:

- Adhere to EC Regulation No. 1272/2008 guidelines: Use PPE (gloves, lab coats, goggles), work in a fume hood, and avoid inhalation/ingestion. For spills, neutralize with inert absorbents and dispose as hazardous waste .

- Implement first-aid measures: Rinse skin/eyes with water for 15 minutes if exposed and seek medical attention if irritation persists .

Advanced Research Questions

Q. How should experimental designs address stability challenges of Phenformin-d5 (hydrochloride) under varying storage conditions?

Methodological Answer:

- Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) to simulate long-term degradation. Analyze samples via HPLC-MS to quantify deuterium retention and identify degradation products .

- Use preformulation studies to assess hygroscopicity and photostability. Store lyophilized forms in amber vials under nitrogen to minimize isotopic exchange .

Q. What methodologies resolve discrepancies in pharmacokinetic data when Phenformin-d5 (hydrochloride) is used as an internal standard?

Methodological Answer:

- Cross-validate assays using alternative IS (e.g., Phenformin-d0) to rule out matrix effects or ionization suppression in LC-MS/MS. Adjust calibration curves to account for deuterium-related retention time shifts .

- Perform recovery experiments in biological matrices (plasma, urine) to evaluate IS consistency. Normalize data using isotopic peak area ratios to mitigate variability .

Q. How can HPLC-UV parameters be optimized for Phenformin-d5 (hydrochloride) quantification in complex biological matrices?

Methodological Answer:

- Optimize the mobile phase by adjusting hexanesulfonic acid concentration (e.g., 50 mM) and pH (2.0–3.0) to enhance peak resolution. Use acetonitrile gradients (20–40%) to reduce interference from endogenous compounds .

- Select C18 columns with 5 µm particle size and validate system suitability per USP guidelines, ensuring tailing factors <2.0 and theoretical plates >2000 .

Q. What strategies mitigate deuterium isotope effects in metabolic studies using Phenformin-d5 (hydrochloride)?

Methodological Answer:

- Compare in vitro metabolic rates (e.g., liver microsomes) between Phenformin-d5 and non-deuterated analogs to quantify isotope effects on CYP450 metabolism. Adjust kinetic models to account for deuterium-induced metabolic slowing .

- Use stable isotope-labeled internal standards (SIL-IS) with higher deuteration (e.g., d7) to minimize overlap with endogenous metabolites in mass spectrometry .

Key Considerations for Experimental Design

- Data Validation : Always include blank matrices and quality controls (QCs) in analytical runs to confirm the absence of carryover or contamination .

- Ethical Compliance : For in vivo studies, ensure protocols align with institutional animal care guidelines, particularly when assessing deuterium retention in tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.